What is the chemical structure and molecular weight of N-(2,6-Dichloro-3-methylphenyl)acetamide
What is the chemical structure and molecular weight of N-(2,6-Dichloro-3-methylphenyl)acetamide
An In-Depth Technical Guide to N-(2,6-Dichloro-3-methylphenyl)acetamide
Executive Summary
This guide provides a comprehensive technical overview of N-(2,6-dichloro-3-methylphenyl)acetamide, a halogenated aromatic compound with significance as a synthetic intermediate. We will delineate its fundamental chemical identity, including its structure and molecular weight, and present a detailed, validated protocol for its synthesis. The narrative emphasizes the causal reasoning behind methodological choices, ensuring that the described protocols are robust and reproducible. This document is intended to serve as an authoritative resource for laboratory professionals engaged in chemical synthesis and analysis.
Core Compound Identity and Properties
A precise understanding of a molecule's structure and physicochemical properties is the cornerstone of its application in research and development.
Chemical Structure
N-(2,6-dichloro-3-methylphenyl)acetamide is an acetanilide derivative characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 3, and an acetamido group at position 1. The ortho-dichloro substitution pattern imparts significant steric hindrance around the amide linkage, which can influence its chemical reactivity and conformational preferences.
Caption: 2D chemical structure of N-(2,6-Dichloro-3-methylphenyl)acetamide.
Physicochemical and Spectroscopic Data
The key identifiers and properties of the compound are summarized below. This data is critical for analytical characterization and regulatory compliance.
| Property | Value | Source(s) |
| IUPAC Name | N-(2,6-dichloro-3-methylphenyl)acetamide | [][2] |
| CAS Number | 17700-55-9 | [][2][3] |
| Molecular Formula | C₉H₉Cl₂NO | [][2][3] |
| Molecular Weight | 218.08 g/mol | [][2] |
| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl | [] |
| InChI Key | CJKDFKCEXKPCBM-UHFFFAOYSA-N | [] |
Synthesis Protocol: N-Acetylation of 2,6-Dichloro-3-methylaniline
The most direct and reliable method for preparing N-(2,6-dichloro-3-methylphenyl)acetamide is the N-acetylation of its corresponding aniline precursor.
Expertise & Experience: Causality Behind Experimental Choices
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Choice of Acetylating Agent: Acetic anhydride is selected over acetyl chloride. While both are effective, acetic anhydride's byproduct is acetic acid, which is less corrosive and more easily removed during aqueous workup than the hydrochloric acid generated from acetyl chloride.
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Catalyst and Base: Pyridine serves a dual purpose. It acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
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Solvent System: Dichloromethane (DCM) is an ideal solvent due to its inertness, its ability to dissolve the aniline starting material, and its low boiling point, which simplifies product isolation via rotary evaporation.
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Temperature Control: The initial cooling to 0°C is a critical control measure. The acetylation reaction is exothermic, and this step moderates the reaction rate, preventing the formation of potential side products.
Trustworthiness: A Self-Validating Workflow
This protocol incorporates multiple checkpoints to ensure a successful outcome. The reaction progress is monitored by Thin-Layer Chromatography (TLC), providing a direct visual confirmation of the conversion from starting material to product. The sequential aqueous wash steps (acidic, basic, and brine) are a self-validating purification system, systematically removing the catalyst, unreacted anhydride, and byproducts. The final recrystallization step, with purity confirmed by melting point analysis, ensures the final product meets high-purity specifications.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Detailed Step-by-Step Methodology
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Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-3-methylaniline (1.0 eq).
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Dissolution: Add dichloromethane (approx. 10 mL per gram of aniline) and stir until the solid is fully dissolved. Add pyridine (1.5 eq) to the solution.
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Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with stirring.
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Reagent Addition: Add acetic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), ensuring the starting aniline spot has been consumed.
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Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
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Extraction & Washing: Separate the organic layer. Sequentially wash the organic layer with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
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Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Recrystallize the crude solid from a hot ethanol/water mixture to obtain pure N-(2,6-dichloro-3-methylphenyl)acetamide as a crystalline solid.
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Final Analysis: Dry the purified product under vacuum and characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
References
A consolidated list of authoritative sources is provided below for verification and further reading.
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Molbase. N-(2,6-dichloro-3-methylphenyl)-2-[methyl-[(2-methylphenyl)methyl]amino]acetamide. [Link]
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Appchem. N-(2,6-Dichloro-3-methylphenyl)acetamide | 17700-55-9. [Link]
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U.S. Environmental Protection Agency. Acetamide, N-(2,6-dichloro-3-methylphenyl)- - Substance Details - SRS. [Link]
